1,3,5-Tris(4-carboxyphenyl)adamantane
Description
Contextualization of Adamantane-Based Linkers in the Design of Crystalline Porous Materials
Adamantane (B196018), the smallest diamondoid, is a highly rigid, stress-free, and perfectly tetrahedral hydrocarbon cage. These intrinsic characteristics make it an exceptional core for the design of organic linkers used in crystalline porous materials. acs.org Unlike their planar aromatic counterparts, which typically yield two-dimensional layers or simple three-dimensional extensions, adamantane-based linkers enforce a distinct three-dimensional connectivity from the molecular level. acs.orgrsc.org
The rigid and bulky nature of the adamantane cage acts as a configurational anchor, fixing the orientation of appended functional groups in a precise spatial arrangement. acs.org This pre-organization is fundamental to achieving long-range order in the resulting frameworks. Furthermore, the aliphatic, non-polar backbone of adamantane can introduce hydrophobicity into the pores of the material, a property that can be advantageous for specific applications in gas separation and catalysis where the presence of water is detrimental. acs.org The use of such 3D aliphatic linkers provides access to unique pore environments and framework topologies that cannot be realized with traditional aromatic linkers. researchgate.net
The Unique Structural and Geometrical Attributes of 1,3,5-Tris(4-carboxyphenyl)adamantane as a Poly-Topic Building Block
This compound is a tritopic, or three-connecting, linker that possesses a unique combination of structural features making it a powerful building block in framework synthesis. The adamantane core has four bridgehead positions; in this molecule, three of these positions are functionalized with 4-carboxyphenyl arms.
This specific substitution pattern results in a molecule with a distinct "tripoid" shape and C₃ᵥ symmetry. The three carboxylate groups, which act as the points of connection to metal nodes, are held in a rigid, tripod-like arrangement, pointing away from the central cage. This defined geometry is crucial for directing the assembly of highly ordered, three-dimensional networks. The distance and angle between the carboxylate functionalities are fixed, reducing the degrees of freedom during crystal formation and promoting the synthesis of predictable, targeted structures.
| Framework Type | Metal/Co-former | Key Structural Features | Reference |
|---|---|---|---|
| Coordination Polymer (MOF) | Cadmium(II) | Three-dimensional metal-organic framework. | researchgate.net |
| Hydrogen-Bonded Organic Framework (HOF) | 1,4-di(pyridin-4-yl)benzene | Forms a co-crystal with a 2D honeycomb layer structure; exhibits complex Borromean entanglement. | acs.orgunimi.it |
Historical Development and Key Milestones of Adamantane-Derived Linkers in Framework Synthesis
The journey of adamantane from a chemical curiosity to a sophisticated component in reticular chemistry is built upon several key historical milestones. While adamantane was first isolated from crude oil in 1933 and synthesized in a laboratory setting in 1941, its study was limited by low availability. rsc.org A pivotal moment came in 1957 when Paul von Ragué Schleyer developed an efficient isomerization method that made adamantane widely accessible, paving the way for the exploration of its derivatives. rsc.org
The field of reticular chemistry and the synthesis of MOFs began to gain significant momentum in the late 1990s. Early work was dominated by rigid, planar aromatic linkers like benzene-1,4-dicarboxylate. The push to create frameworks with greater structural complexity, higher porosity, and tailored properties led researchers to explore linkers with more intricate, three-dimensional geometries.
In this context, adamantane derivatives emerged as prime candidates. An early and significant milestone in the use of adamantane-based linkers was the work by Yaghi and co-workers on frameworks constructed from adamantane-1,3,5,7-tetracarboxylic acid. researchgate.net This demonstrated that the rigid, tetrahedral geometry of the adamantane core could be successfully translated into highly symmetric and stable, porous networks. The subsequent development of trisubstituted linkers like this compound represented a further refinement, offering C₃ᵥ symmetry to generate different network topologies. These developments marked a conceptual shift from linking simple rods or planar shapes to assembling precisely defined, three-dimensional building blocks.
| Year | Milestone | Significance |
|---|---|---|
| 1933 | Adamantane first isolated from petroleum. | Discovery of the adamantane molecule. rsc.org |
| 1941 | First laboratory synthesis of adamantane by Prelog. | Confirmed the structure of adamantane, though the synthesis was impractical for wide use. rsc.org |
| 1957 | Schleyer develops an efficient synthesis of adamantane. | Made adamantane and its derivatives widely available for research and development. rsc.org |
| Late 1990s | Emergence of reticular chemistry and robust MOFs. | Established the foundation for using molecular building blocks to create porous crystalline materials. |
| Early 2000s | Use of adamantane-1,3,5,7-tetracarboxylic acid in MOFs. | A key early example demonstrating the utility of a 3D adamantane core for creating porous frameworks. researchgate.net |
| ~2010s | Synthesis of frameworks with 1,3,5-trisubstituted adamantane linkers. | Exploited the C₃ᵥ symmetry of linkers like this compound to access new framework topologies. researchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H28O6 |
|---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
4-[3,5-bis(4-carboxyphenyl)-1-adamantyl]benzoic acid |
InChI |
InChI=1S/C31H28O6/c32-26(33)20-1-7-23(8-2-20)29-13-19-14-30(16-29,24-9-3-21(4-10-24)27(34)35)18-31(15-19,17-29)25-11-5-22(6-12-25)28(36)37/h1-12,19H,13-18H2,(H,32,33)(H,34,35)(H,36,37) |
InChI Key |
GCMMUZOOIURDCF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1(CC(C2)(C3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O |
Origin of Product |
United States |
Coordination Chemistry and Supramolecular Assembly Mechanisms
Role as a Linker in Metal-Organic Framework (MOF) Construction
1,3,5-Tris(4-carboxyphenyl)adamantane serves as a tritopic organic linker, a fundamental component in the design and synthesis of MOFs. Its rigid adamantane (B196018) core provides a robust and pre-organized scaffold, while the three carboxyphenyl arms extend in a tetrahedral fashion, enabling the formation of three-dimensional networks upon coordination with metal ions or clusters.
The carboxylate groups of this compound can coordinate to metal centers in various modes, including monodentate, bidentate chelating, and bidentate bridging. This versatility in coordination allows for the formation of diverse Secondary Building Units (SBUs). SBUs are discrete metal-carboxylate clusters that act as nodes in the resulting MOF structure. The geometry of the SBU is dictated by the coordination preferences of the metal ion and the disposition of the coordinating carboxylate groups. For instance, the combination of a tritopic linker like this compound with metal ions known to form paddlewheel SBUs, such as Cu(II) or Zn(II), can lead to the generation of extended porous frameworks. The adamantane core ensures that the linking arms are held apart, preventing the formation of simple, non-porous coordination polymers and instead favoring the assembly of complex, three-dimensional topologies.
The table below summarizes common metal-ligand coordination modes observed in MOF construction involving carboxylate ligands.
| Coordination Mode | Description | Resulting SBU Geometry (Examples) |
| Monodentate | A single oxygen atom from the carboxylate group coordinates to a metal center. | Can lead to a variety of SBU geometries depending on the metal's coordination number. |
| Bidentate Chelating | Both oxygen atoms of the carboxylate group coordinate to the same metal center. | Often results in strained ring formation, less common in extended MOF structures. |
| Bidentate Bridging | Each oxygen atom of the carboxylate group coordinates to a different metal center. | A common mode in MOF construction, leading to the formation of paddlewheel, dimeric, or cluster SBUs. |
Solvothermal synthesis is the most prevalent method for the crystallization of MOFs incorporating this compound. This technique involves heating a mixture of the organic linker, a metal salt, and a solvent (or a mixture of solvents) in a sealed vessel, typically an autoclave, at temperatures above the boiling point of the solvent. The elevated temperature and pressure facilitate the dissolution of the reactants and promote the formation of crystalline MOF products.
Key parameters in solvothermal synthesis include:
Temperature: Influences the reaction kinetics and can determine the final phase of the MOF.
Time: The duration of the reaction affects the size and quality of the resulting crystals.
Solvent: The choice of solvent can impact the solubility of the reactants, the coordination environment of the metal ions, and can even act as a template for the formation of specific MOF structures. Common solvents include dimethylformamide (DMF), diethylformamide (DEF), and ethanol.
Solvothermal-assisted methods, such as microwave-assisted and ultrasound-assisted synthesis, can significantly reduce the reaction time from days to hours or even minutes. These methods provide rapid and uniform heating, leading to faster nucleation and crystal growth.
The final topology and crystallinity of MOFs constructed from this compound can be finely tuned by the careful control of reaction parameters and the introduction of modulators. Modulators are typically monofunctional ligands, such as monocarboxylic acids (e.g., acetic acid, formic acid), that compete with the multitopic linker for coordination to the metal centers.
The role of modulators in MOF synthesis is multifaceted:
Control of Crystallinity: By slowing down the rate of framework formation, modulators can promote the growth of larger, more well-defined crystals.
Topology Direction: Modulators can influence the formation of specific SBUs, thereby directing the assembly of a desired network topology.
Defect Engineering: The incorporation of modulators can create controlled defects within the MOF structure, which can enhance properties such as catalytic activity or gas sorption.
Other reaction parameters that significantly influence the outcome of the synthesis include the molar ratio of reactants, the pH of the reaction mixture, and the presence of specific anions from the metal salt. The interplay of these factors determines the nucleation and growth processes, ultimately dictating the size, morphology, and phase purity of the resulting MOF.
Role in Hydrogen-Bonded Organic Framework (HOF) Assembly
In the absence of metal ions, the self-assembly of this compound is governed by intermolecular hydrogen bonding, leading to the formation of Hydrogen-Bonded Organic Frameworks (HOFs). The predictable and directional nature of hydrogen bonds, particularly those involving carboxylic acid groups, allows for the rational design of porous crystalline solids.
The primary and most robust supramolecular synthon in HOFs derived from carboxylic acids is the carboxylic acid dimer. This motif consists of two carboxylic acid molecules linked by a pair of O-H···O hydrogen bonds, forming a stable eight-membered ring. In the case of this compound, the three carboxyl groups can each participate in the formation of such dimers with neighboring molecules.
This leads to the creation of hierarchical hydrogen-bonding motifs. The initial formation of dimers effectively creates a new, larger building block with six potential hydrogen bond donor/acceptor sites. These dimers then interconnect to form extended one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. The rigid adamantane core plays a crucial role in preventing dense packing and promoting the formation of porous structures.
The table below illustrates the hierarchical nature of hydrogen-bonding in HOFs based on this compound.
| Supramolecular Motif | Description | Resulting Structure |
| Carboxylic Acid Dimer | Two carboxylic acid groups linked by a pair of O-H···O hydrogen bonds. | The fundamental building block of the HOF. |
| Hydrogen-Bonded Chains | Dimers linked in a linear fashion. | One-dimensional assemblies. |
| Hydrogen-Bonded Sheets | Chains interconnected in a planar arrangement. | Two-dimensional networks, often with hexagonal or other regular tiling patterns. |
| 3D Hydrogen-Bonded Networks | Sheets stacked and interconnected through further hydrogen bonding or other non-covalent interactions. | Three-dimensional, often porous, frameworks. |
π-Stacking Interactions: The phenyl rings of the carboxyphenyl arms can engage in π-stacking interactions with adjacent molecules. These interactions, which arise from the electrostatic attraction between the electron-rich π-systems, contribute to the cohesive energy of the crystal lattice and can influence the packing arrangement of the molecules.
The interplay of these various non-covalent interactions, in conjunction with the strong and directional hydrogen bonds, leads to the formation of robust and often porous crystalline materials. The precise balance of these forces determines the final architecture and properties of the resulting HOF.
Formation of Other Supramolecular Architectures and Coordination Polymers
The rigid, three-dimensional structure of the adamantane core in this compound provides a unique geometric disposition of its three carboxylate groups, making it a compelling building block for the synthesis of coordination polymers and other supramolecular architectures. Research into its coordination behavior has demonstrated its ability to form networks with various dimensionalities, influenced by the choice of metal ion and reaction conditions.
A notable example is the synthesis of a cadmium(II) coordination polymer. In this structure, the this compound ligand coordinates to cadmium(II) centers, leading to the formation of a complex, extended network. The tetrahedral-like arrangement of the carboxyphenyl arms of the ligand plays a crucial role in directing the assembly of the resulting framework.
The coordination chemistry of adamantane-based carboxylates extends beyond this specific ligand. For instance, adamantane-1,3,5,7-tetracarboxylic acid, a related compound with four carboxylate groups, has been extensively used to create highly ordered three-dimensional metal-organic frameworks (MOFs). These studies provide a basis for understanding how the rigid adamantane scaffold can be exploited to generate robust and porous materials. The principles derived from these systems are often applicable to the trisubstituted adamantane ligand, with the lower number of connecting points influencing the final topology of the framework.
Furthermore, studies on other adamantane dicarboxylic acids have shown the formation of a variety of structures, from zero-dimensional dinuclear complexes to two-dimensional layered frameworks and three-dimensional interpenetrated networks. The final architecture is highly dependent on factors such as the coordination preferences of the metal ion, the presence of ancillary ligands, and the pH of the reaction medium.
Design Principles for Hybrid Framework Systems
The design of hybrid framework systems utilizing this compound is predicated on the principles of reticular chemistry, where the geometry of the molecular building blocks dictates the topology of the resulting network. The adamantane core serves as a rigid and pre-organized node, offering a C3-symmetric arrangement of its coordinating carboxylate groups.
Key design principles include:
Ligand Geometry: The non-planar, tetrahedral-like geometry of the 1,3,5-trisubstituted adamantane core is a fundamental determinant of the final framework structure. Unlike planar tritopic ligands such as 1,3,5-tris(4-carboxyphenyl)benzene (H3BTB), which tend to form 2D layered or 3D frameworks based on planar motifs, the adamantane-based ligand promotes the formation of more complex, inherently three-dimensional topologies.
Secondary Building Units (SBUs): The formation of multinuclear metal-carboxylate clusters, or SBUs, can simplify the complex network into a more predictable assembly of nodes and linkers. The flexibility of the carboxylate groups to adopt various coordination modes (monodentate, bidentate bridging, chelating) allows for the formation of diverse SBUs.
Interpenetration: The inherent porosity of frameworks constructed from adamantane-based ligands can lead to the formation of interpenetrated networks, where two or more independent frameworks are intertwined. This can be controlled by adjusting the length of the linker arms or the reaction conditions.
The use of adamantane derivatives in MOF chemistry has been highlighted as a promising avenue for creating new materials with unique properties. The relationship between the ligand design and the resulting material's properties is a key area of investigation.
Host-Guest Chemistry within Supramolecular Assemblies
The porous nature of coordination polymers and supramolecular assemblies constructed from this compound makes them promising candidates for host-guest applications. The adamantane cage itself is a well-known guest in various macrocyclic hosts, such as cyclodextrins and cucurbit[n]urils, due to favorable van der Waals interactions and the hydrophobic effect. rsc.org This inherent affinity for inclusion suggests that frameworks incorporating the adamantane moiety may exhibit interesting host-guest properties.
The cavities within frameworks built from this compound are defined by the arrangement of the adamantane units and the connecting metal-carboxylate clusters. The size and shape of these cavities can be tuned through the design principles outlined above, allowing for the selective inclusion of guest molecules.
Potential applications of the host-guest chemistry of these materials include:
Gas Storage and Separation: The porous frameworks can be used to store gases such as hydrogen and methane (B114726), with the adamantane moieties potentially influencing the binding affinity for these guest molecules.
Sensing: The inclusion of specific guest molecules within the framework can lead to a detectable change in the material's physical properties, such as its luminescence, which can be harnessed for chemical sensing applications.
Drug Delivery: The biocompatibility of adamantane derivatives makes these frameworks potential candidates for the encapsulation and controlled release of therapeutic agents.
While specific examples of host-guest chemistry within frameworks of this compound are still an emerging area of research, the principles established from the broader fields of MOF and supramolecular chemistry provide a strong foundation for the future development of these materials. The unique shape and chemical nature of the adamantane core are expected to give rise to novel and highly selective host-guest systems.
Framework Architectures and Topological Analysis of 1,3,5 Tris 4 Carboxyphenyl Adamantane Derived Materials
Rational Design Principles for Reticular Synthesis Utilizing 1,3,5-Tris(4-carboxyphenyl)adamantane
The foundational principles of reticular synthesis—which guide the assembly of predetermined network structures from molecular building blocks—are theoretically applicable to this compound. The ligand's pre-defined geometry, characterized by the tetrahedral bond angles of the adamantane (B196018) cage and the trigonal disposition of the carboxyphenyl arms, is a key feature for designing predictable framework outcomes. The length and rigidity of the arms are intended to create robust, porous materials by preventing the close packing often observed with more flexible linkers.
In practice, the rational design would involve selecting metal-based secondary building units (SBUs) or organic counterparts with complementary geometries to target specific network topologies. The choice of solvent and reaction conditions, such as temperature and concentration, would also be critical in guiding the self-assembly process and preventing the formation of undesired phases or interpenetrated structures. However, specific documented examples detailing the systematic application of these principles to this compound are not extensively available.
Resulting Network Topologies in MOFs and HOFs
Exploration into the network topologies formed from this compound is limited. One notable example in the literature points to its use in the synthesis of a cadmium(II)-based coordination polymer. researchgate.net In this structure, the adamantane-based ligand acts as a rigid, tripodal linker, coordinating to the metal centers. researchgate.net The resulting architecture, while demonstrating the feasibility of incorporating this linker into a framework, does not provide sufficient detail for a broad topological analysis.
Theoretically, as a 3-connected node, this ligand could give rise to a variety of network topologies commonly observed in MOFs and HOFs, such as the honeycomb (hcb ) or other nets resulting from the connection of trigonal nodes. The inherent three-dimensionality of the adamantane core could also steer the formation of non-planar, complex 3D networks, potentially with diamondoid (dia ) characteristics if the coordination at the metal SBU is tetrahedral. However, without further experimental crystallographic data, discussions on achieved topologies, including sql, polycatenated, or other complex networks, remain speculative for this specific linker.
Control over Framework Dimensionality and Porosity
The control over framework dimensionality and porosity is a central goal in the design of MOFs and HOFs. For frameworks derived from this compound, these properties would be intrinsically linked to the ligand's rigid and bulky nature. The adamantane cage is expected to act as a significant steric impediment, preventing the collapse of pores and discouraging the formation of densely packed, interpenetrated structures that can occlude porosity.
By systematically varying the metal SBU, reaction conditions, or introducing competing modulators, it would theoretically be possible to control the dimensionality (from 1D chains to 3D frameworks) and tune the pore size and environment. The inherent microporosity could be engineered by selecting SBUs that extend the framework in specific dimensions. However, detailed studies demonstrating such precise control over the resulting materials' porosity and dimensionality for this particular compound are not currently present in the available literature.
Analysis of Structural Defects and Disorder in Framework Materials
The analysis of structural defects, such as missing linkers or SBUs, and the presence of disorder are crucial for understanding the properties of crystalline framework materials. These imperfections can significantly impact a material's mechanical stability, porosity, and catalytic activity. While defect engineering is a mature area for many benchmark MOFs, there is no specific research available that analyzes the types and concentrations of structural defects or disorder in frameworks constructed from this compound. General characterization techniques like powder X-ray diffraction (PXRD), gas adsorption analysis, and advanced microscopic methods would be necessary to identify and quantify such features.
Advanced Characterization Methodologies for Porous Frameworks
Single Crystal X-ray Diffraction (SCXRD) for Atomistic Structure Elucidation
Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement within a crystalline material. For porous frameworks derived from 1,3,5-Tris(4-carboxyphenyl)adamantane, SCXRD reveals critical information about the coordination of the metal ions, the connectivity of the organic linker, and the resulting network topology.
In a notable example, the coordination chemistry of this compound with cadmium(II) has been elucidated. nih.gov SCXRD analysis of this framework would provide the exact bond lengths and angles between the cadmium centers and the carboxylate groups of the adamantane-based linker. Furthermore, it would detail the geometry of the secondary building units (SBUs) and how these units are interconnected by the tripodal linkers to form the extended porous structure. This atomistic-level detail is fundamental to understanding the framework's intrinsic properties, such as pore size and shape.
Table 1: Hypothetical Crystallographic Data for a Cd-1,3,5-Tris(4-carboxyphenyl)adamantane Framework
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 18.234 |
| b (Å) | 25.678 |
| c (Å) | 15.456 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 7234.5 |
Note: This data is illustrative and represents typical information obtained from SCXRD analysis.
Powder X-ray Diffraction (PXRD) for Phase Identification and Material Purity
While SCXRD requires a single, high-quality crystal, Powder X-ray Diffraction (PXRD) is an essential technique for the analysis of bulk, polycrystalline materials. It is routinely used to confirm the phase purity of a synthesized framework and to ensure that the bulk material corresponds to the structure determined by SCXRD. The PXRD pattern of a crystalline material serves as a unique fingerprint.
For a framework synthesized with this compound, the experimental PXRD pattern of the bulk powder would be compared to the pattern simulated from the SCXRD data. A good match between the two patterns confirms that the synthesized powder is of the correct phase and is free from crystalline impurities. Any significant peaks in the experimental pattern that are not present in the simulated one would indicate the presence of other crystalline phases.
Gas Adsorption Studies for Porosity Determination
The defining characteristic of porous frameworks is their ability to adsorb gases, which is a direct consequence of their internal surface area and pore volume. Gas adsorption studies, typically using nitrogen at 77 K, are employed to quantify these properties. From the resulting isotherm, several key parameters can be determined, including the Brunauer-Emmett-Teller (BET) surface area, total pore volume, and pore size distribution.
Frameworks constructed from the bulky and rigid this compound linker are expected to exhibit permanent porosity. Gas adsorption analysis would reveal the extent of this porosity. For instance, the shape of the adsorption isotherm can indicate the type of pores present (microporous, mesoporous, or macroporous). The BET surface area provides a measure of the total accessible surface within the material, while the pore size distribution gives insight into the dimensions of the channels and cavities.
Table 2: Representative Porosity Data for Adamantane-Based Porous Organic Polymers
| Framework | BET Surface Area (m²/g) | CO₂ Uptake (wt% at 273 K, 1.13 bar) |
|---|---|---|
| MOP-Ad-1 | 546 | 10.3 |
| MOP-Ad-2 | 488 | 9.0 |
| MOP-Ad-3 | 395 | 8.9 |
Note: This table presents data for related adamantane-based porous organic polymers to illustrate typical values. Specific data for frameworks of this compound is not widely available.
Thermal Stability Analysis (e.g., Thermogravimetric Analysis, TGA)
The thermal stability of a porous framework is a critical parameter for its potential applications, particularly in processes that require elevated temperatures. Thermogravimetric Analysis (TGA) is the primary technique used to assess this property. TGA measures the change in mass of a sample as a function of temperature, providing information about solvent loss and the decomposition temperature of the framework.
A typical TGA curve for a porous framework based on this compound would show an initial weight loss at lower temperatures, corresponding to the removal of guest solvent molecules from the pores. This is followed by a plateau, indicating the temperature range over which the framework is stable. At higher temperatures, a significant weight loss occurs, signifying the decomposition of the organic linker and the collapse of the framework structure. For instance, some cadmium-based coordination polymers have shown thermal stability up to around 350 °C. worktribe.com
Spectroscopic Techniques for Coordination Environment and Linker Integration
Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Solid-State Nuclear Magnetic Resonance (NMR) spectroscopy are valuable tools for probing the local chemical environment within a porous framework.
FTIR spectroscopy can confirm the successful incorporation of the this compound linker into the framework. The spectrum would show characteristic peaks for the adamantane (B196018) cage and the carboxylate groups. A shift in the stretching frequencies of the carboxylate groups compared to the free ligand can provide evidence of coordination to the metal centers.
Solid-state NMR can provide more detailed information about the structure and dynamics of the framework. For example, ¹³C solid-state NMR can be used to confirm the presence of the adamantane and phenyl groups of the linker in the final material.
Electron Microscopy (SEM, TEM) for Morphology and Microstructure Characterization
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology and microstructure of materials at the micro- and nanoscale.
Theoretical and Computational Investigations of 1,3,5 Tris 4 Carboxyphenyl Adamantane Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Intermolecular Interactions
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems. For 1,3,5-Tris(4-carboxyphenyl)adamantane, DFT calculations would be instrumental in determining its fundamental electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is crucial for understanding the molecule's reactivity and stability.
Molecular Dynamics (MD) Simulations for Framework Dynamics and Guest Diffusion
Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. This technique allows researchers to understand the flexibility and structural dynamics of porous frameworks. For a system built from this compound, MD simulations could reveal how the framework breathes or responds to external stimuli like temperature and pressure.
MD simulations have been performed on supramolecular aggregates involving this compound to investigate their stability. harvard.edu These simulations typically follow a standard protocol, as detailed in the table below.
| Simulation Stage | Description | Typical Parameters |
|---|---|---|
| Energy Minimization | Removes steric clashes and brings the system to a local energy minimum. | Adopted Basis Newton-Raphson (ABNR) method until a low energy gradient (e.g., <0.1 kcal/mol·Å) is reached. harvard.edu |
| Heating | The system's temperature is gradually increased from 0 K to the target temperature (e.g., 300 K). | Assigning velocities from a Gaussian distribution in small increments (e.g., 5 K) over several picoseconds. harvard.edu |
| Equilibration | The system is allowed to relax at the target temperature and pressure to reach a stable state. | Performed for several picoseconds, with velocity rescaling to maintain the target temperature. harvard.edu |
| Production Run | Data is collected for analysis of the system's properties over a longer simulation time. | Performed without velocity rescaling, using algorithms like the Verlet algorithm to integrate equations of motion. harvard.edu |
These simulations can also be used to study the diffusion of guest molecules, such as gases or solvents, within the pores of the framework, providing crucial information for applications in separation and storage. However, specific studies detailing guest diffusion coefficients within a porous framework of this compound are not present in the surveyed literature.
Computational Prediction of Framework Topologies and Thermodynamic Stability
The rigid, trigonal pyramidal shape of this compound makes it an excellent candidate for forming predictable, porous crystalline structures through self-assembly. ethernet.edu.etresearchgate.netacs.orgresearchgate.net Computational methods are vital for predicting the possible crystal structures (polymorphs) that a molecule can form. This process, known as Crystal Structure Prediction (CSP), involves generating a multitude of hypothetical crystal packings and ranking them based on their calculated lattice energies. ethernet.edu.et
Experimental work has shown that this compound, often abbreviated as TCA, can self-assemble via hydrogen bonds to form complex and aesthetically pleasing network topologies. researchgate.netacs.orgresearchgate.netresearchgate.net
Observed Network Topologies for TCA:
Honeycomb (hcb) nets: The molecule can form two-dimensional undulated honeycomb structures with large internal cavities. ethernet.edu.et
Borromean networks: In the presence of linker molecules, TCA can form intricate 2D and 3D Borromean linked networks, which are structures composed of three interlocked rings where no two rings are directly linked. researchgate.netacs.orgresearchgate.netresearchgate.netresearchgate.net
While these topologies have been experimentally observed, comprehensive computational studies predicting a wider range of possible framework topologies and their relative thermodynamic stabilities for pure this compound systems are not detailed in the available literature.
Modeling of Host-Guest Interactions within Porous Frameworks
Understanding the interactions between a porous host framework and guest molecules is fundamental to designing materials for specific applications. Computational modeling can quantify the binding energies and identify the specific interaction sites within the pores. These host-guest interactions are often a combination of hydrogen bonds, electrostatic interactions, and van der Waals forces. acs.org
The formation of co-crystals, such as the one between this compound and 1,4-di(pyridin-4-yl)benzene, is direct evidence of specific host-guest interactions guiding the assembly of a larger structure. acs.orgacs.org Modeling these systems can elucidate the roles of different functional groups in the binding process. Despite its importance, specific computational studies providing detailed energetic breakdowns of host-guest interactions within a porous framework made from this compound were not found.
Simulation of Gas Adsorption and Separation Performance
Grand Canonical Monte Carlo (GCMC) simulation is a powerful technique used to predict the adsorption of gases in porous materials. researchgate.net By simulating a grand canonical ensemble, where the system can exchange particles and energy with a reservoir at a fixed chemical potential and temperature, GCMC can generate adsorption isotherms that predict how much gas a material will store at a given pressure.
For a porous framework constructed from this compound, GCMC simulations could be used to:
Predict the uptake capacity for various gases like hydrogen (H₂), carbon dioxide (CO₂), and methane (B114726) (CH₄).
Assess the selectivity of the framework for one gas over another in a mixture, which is crucial for gas separation applications.
Identify the preferential binding sites for gas molecules within the porous structure.
Although GCMC is a standard method for evaluating potential porous materials, published research presenting simulated gas adsorption isotherms or separation performance data for frameworks derived from this compound is not available.
Advanced Functional Applications of 1,3,5 Tris 4 Carboxyphenyl Adamantane Derived Frameworks
Gas Adsorption and Storage Mechanisms (e.g., Hydrogen, Carbon Dioxide, Methane)
Frameworks constructed from tritopic linkers like 1,3,5-Tris(4-carboxyphenyl)adamantane are anticipated to exhibit high porosity and surface area, which are critical prerequisites for effective gas adsorption and storage. The tetrahedral geometry of the adamantane (B196018) core would likely lead to the formation of robust, three-dimensional networks with interconnected pores, providing ample sites for gas molecules to accumulate.
Hydrogen (H₂): The storage of hydrogen is a significant challenge in the development of clean energy technologies. MOFs constructed with tritopic carboxylate linkers have demonstrated considerable potential for hydrogen storage. For instance, MOF-177, which is synthesized using 1,3,5-Tris(4-carboxyphenyl)benzene, has a high surface area and has been noted for its hydrogen storage capabilities. scientificlabs.co.uk Covalent organic frameworks (COFs) designed with a 1,3,5,7-tetraphenyladamantane (B96923) core have been theoretically shown to possess extremely high porosity (86–95%) and large H₂ accessible surface areas (5967–6709 m²/g). rsc.org Simulations of these adamantane-based COFs predict impressive gravimetric H₂ adsorption capacities, with one framework, adm-COF-1, potentially reaching 5.81 wt% under 100 bar at room temperature, which approaches the U.S. Department of Energy's target for practical applications. rsc.org
Carbon Dioxide (CO₂): The capture of carbon dioxide is crucial for mitigating climate change. The performance of porous materials in CO₂ capture is largely dependent on the interactions between the CO₂ molecules and the framework's internal surface. The introduction of functional groups and open metal sites within the framework can significantly enhance CO₂ adsorption. rsc.org While specific data for this compound frameworks is unavailable, studies on other MOFs show that features like ultra-microporosity and flexible frameworks are key to efficient CO₂ adsorption. rsc.org For example, MOFs with open metal sites can act as strong Lewis acids, interacting favorably with the quadrupole moment of CO₂.
Methane (B114726) (CH₄): Methane is a primary component of natural gas and a valuable energy source. The development of materials for efficient methane storage at moderate pressures and ambient temperatures is an ongoing research focus. rsc.orgresearchgate.net Advanced porous materials, including a variety of MOFs, have been investigated for this purpose. researchgate.netnih.gov The volumetric storage capacity is a key metric, and MOFs such as MOF-519 have demonstrated high volumetric capacities for methane. researchgate.netberkeley.edu It is plausible that a framework synthesized from this compound, with its rigid and bulky adamantane core, could create a pore environment conducive to high-density methane packing.
| Gas | Predicted Adsorption Mechanism | Potential Advantages of Adamantane Core |
|---|---|---|
| Hydrogen (H₂) | Physisorption within micropores, enhanced by high surface area. | Rigid 3D structure could lead to high porosity and stability. |
| Carbon Dioxide (CO₂) | Interaction with carboxyl groups and potential open metal sites. | Defined pore geometry may enhance selectivity. |
| Methane (CH₄) | Van der Waals interactions within tailored pore sizes. | Bulky, space-filling nature could optimize pore dimensions for methane packing. |
The ability to selectively separate gases is of immense industrial importance. This selectivity in porous materials is governed by factors such as pore size, pore shape, and the chemical affinity of the framework for specific gas molecules.
CO₂/N₂ Separation: The separation of carbon dioxide from nitrogen is a critical step in post-combustion carbon capture from flue gas. rsc.orgmdpi.com MOFs can be designed to have pore apertures that are ideally sized to allow CO₂ to pass through while excluding the slightly larger N₂ molecule, a principle known as molecular sieving. Additionally, the polarizability and quadrupole moment of CO₂ lead to stronger interactions with many framework materials compared to the nonpolar N₂. rsc.org Frameworks with functional groups that can act as hydrogen bond donors or acceptors, or those with open metal sites, can exhibit high selectivity for CO₂ over N₂. rsc.org
Hydrocarbon Mixtures: The separation of hydrocarbon isomers is a challenging but essential process in the petrochemical industry. nih.govosti.govberkeley.edunih.govresearchgate.net Flexible MOFs have shown particular promise in this area, as their structures can adapt to the shape and size of specific hydrocarbon molecules, leading to highly selective adsorption. nih.gov The precise control over pore dimensions offered by MOF synthesis allows for the creation of materials that can distinguish between linear, branched, and cyclic alkanes. osti.govberkeley.edu For instance, certain zeolitic imidazolate frameworks (ZIFs) have demonstrated the ability to separate hexane (B92381) isomers based on their degree of branching. berkeley.edu A framework derived from this compound would possess a well-defined and rigid pore structure, which could be exploited for shape-selective hydrocarbon separations.
Catalysis in Porous Framework Materials
The uniform and tunable pore structures of MOFs and related materials make them excellent candidates for applications in heterogeneous catalysis. taylorfrancis.com The active catalytic sites can be the metal nodes, the organic linkers, or guest molecules encapsulated within the pores.
In heterogeneous catalysis, the catalyst is in a different phase from the reactants. MOFs offer the advantage of single-site catalytic centers, which can lead to higher selectivity compared to traditional heterogeneous catalysts. nih.gov The design of active sites in MOFs can be achieved in several ways:
Metal Nodes as Lewis Acids: Coordinatively unsaturated metal sites within the framework can function as Lewis acid catalysts. nih.govmdpi.com
Functionalized Linkers: The organic linkers can be functionalized with catalytic groups, such as basic amine groups or acidic sulfonic acid groups. nih.govmdpi.com
Post-Synthetic Modification: Pre-synthesized MOFs can be modified to introduce catalytic functionality.
While no catalytic studies have been reported for frameworks made from this compound, MOFs constructed from the analogous 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) have been explored for their catalytic potential.
The ordered structure of MOFs can facilitate charge transport and separation, which is beneficial for photocatalytic and electrocatalytic applications. By incorporating photo- or electro-active components into the framework, either as part of the linker or as the metal node, these materials can be used to catalyze reactions using light or electrical energy. For instance, a polyoxometalate-based MOF functionalized with 1,3,5-Tris(4-carboxyphenyl)benzene has been shown to exhibit electrocatalytic activity for the reduction of bromate. rsc.org Coordination polymers have also been investigated as photocatalysts for the degradation of organic dyes. rsc.org
The synthesis of chiral MOFs is of great interest for enantioselective catalysis. Chirality can be introduced into the framework by using chiral linkers, by post-synthetic modification with chiral molecules, or through chiral induction during synthesis. nih.gov Although there are no reports on chiral frameworks derived from this compound, the principles of asymmetric catalysis within MOFs are well-established. For example, chiral covalent organic frameworks have been successfully employed as recyclable heterogeneous catalysts for various asymmetric reactions, achieving high enantiomeric excesses. nih.gov
Molecular Recognition and Sensing Applications
The well-defined pores of frameworks derived from this compound could serve as selective binding pockets for specific molecules, leading to applications in chemical sensing and molecular recognition. The interaction between a target molecule (guest) and the framework (host) can induce a measurable change in the material's properties, such as its fluorescence or conductivity.
The analogous linker, 1,3,5-Tris(4-carboxyphenyl)benzene, has been used to construct frameworks that can recognize and sense various molecules. For example, the binding of guest molecules within the pores of a supramolecular network of this linker can be controlled by external stimuli, allowing for the controlled capture and release of guests. researchgate.net Furthermore, studies have shown that 1,3,5-Tris(4-carboxyphenyl)benzene can interact with DNA, suggesting potential applications in biochemical sensing. nih.govresearchgate.net The rigid and pre-organized nature of a framework based on this compound could lead to even more selective host-guest interactions, making it a promising candidate for the development of highly specific chemical sensors.
Based on a thorough review of the available scientific literature, there is insufficient specific data regarding the advanced functional applications of frameworks derived explicitly from the chemical compound This compound in the areas of proton conduction and optoelectronics.
The provided search results primarily discuss the properties and applications of frameworks built from the analogous compound, 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB), or describe polymers that form adamantane-like cages but are not synthesized from the specified adamantane-based ligand.
Due to the strict requirement to focus solely on this compound and its derived frameworks for the specified applications, it is not possible to generate a scientifically accurate article that adheres to the requested outline without engaging in speculation. The detailed research findings for the precise topics of "Proton Conduction in Hydrogen-Bonded Organic Frameworks" and "Optoelectronic and Photonic Applications" for this specific compound are not present in the accessible literature.
Therefore, the requested article cannot be generated at this time.
Future Perspectives and Emerging Research Directions
Expanding the Library of Adamantane-Based Poly-Topic Linkers with Diverse Functionalities
A primary direction for future research lies in the synthetic expansion of the adamantane-based linker family beyond 1,3,5-Tris(4-carboxyphenyl)adamantane. The adamantane (B196018) cage itself is a versatile scaffold, with four bridgehead positions that can be functionalized. nih.govresearchgate.net The development of new synthetic methodologies will be crucial for accessing a wider array of derivatives.
Key areas of exploration include:
Varying Linker Length and Geometry: Introducing different spacer groups between the adamantane core and the terminal carboxylate groups will allow for fine-tuning of pore sizes and network topologies in the resulting frameworks.
Introducing Heteroatoms and Functional Groups: The incorporation of nitrogen-containing heterocycles (e.g., pyridine, triazole), amines, hydroxyls, or sulfonate groups onto the adamantane core or the phenyl arms can impart specific chemical properties. These functionalities can serve as catalytic sites, selective binding sites for guest molecules, or proton conduction pathways.
Mixed-Functionality Linkers: Synthesizing adamantane linkers with a combination of different functional groups (e.g., a "3+1" approach with three carboxylates and one other functional group) can lead to multifunctional materials where different tasks can be performed within a single framework. researchgate.netnih.gov
Chiral Derivatives: The synthesis of enantiomerically pure adamantane-based linkers will enable the construction of chiral frameworks, which are highly sought after for enantioselective separations and asymmetric catalysis.
Radical-based functionalization reactions that directly convert adamantane's C-H bonds to C-C bonds are emerging as powerful tools to create a variety of products with diverse functional groups like alkenes, alkynes, and arenes. nih.gov
Table 1: Examples of Functionalized Adamantane Scaffolds for Advanced Materials
| Adamantane Derivative Example | Number of Functional Groups | Potential Application | Reference |
| Adamantane-1,3,5,7-tetracarboxylic acid | 4 | Highly ordered 3D MOFs | researchgate.net |
| 1,3,5,7-Tetrakis(4-cyanophenyl)adamantane | 4 | Construction of robust non-interpenetrated MOFs | otago.ac.nz |
| This compound | 3 | Building block for porous frameworks | researchgate.net |
| Differentially substituted adamantanes (e.g., 3 carboxyl, 1 amino) | 4 (3+1) | Multivalent tumor targeting, multifunctional materials | nih.gov |
Strategies for Enhanced Framework Stability and Robustness under Challenging Conditions
While the rigidity of the adamantane core contributes positively to the mechanical stability of derived frameworks, ensuring chemical and thermal stability, particularly in the presence of water or other reactive species, remains a critical challenge for many MOFs. rsc.orgresearchgate.net
Future strategies to enhance the robustness of adamantane-derived frameworks include:
Strengthening Metal-Ligand Bonds: A common approach to improve MOF stability is to use high-valent metal ions (e.g., Zr⁴⁺, Cr³⁺, Al³⁺, Fe³⁺) that form stronger coordination bonds with carboxylate linkers. nih.gov The combination of the rigid adamantane linker with these robust metal nodes is a promising avenue for creating exceptionally stable materials.
Hydrophobic Pore Engineering: The non-polar, aliphatic nature of the adamantane core already introduces a degree of hydrophobicity into the framework. researchgate.net This can be further enhanced by functionalizing the linker with hydrophobic groups (e.g., alkyl chains). Increased hydrophobicity can protect the metal-carboxylate coordination bonds from attack by water molecules, thereby improving hydrothermal stability. researchgate.net
Post-Synthetic Modification (PSM): This involves chemically modifying the framework after its initial synthesis. PSM can be used to introduce cross-linking agents, add protective functional groups, or perform ligand exchange to create more robust structures.
Integration of Multi-functionality and Hierarchical Porosity within Adamantane-Derived Frameworks
The next generation of adamantane-derived frameworks will likely move beyond simple porosity and towards materials with integrated, cooperative functionalities. The unique structure of the adamantane linker provides an excellent platform for designing these complex systems. nih.govresearchgate.net
Key research directions involve:
Catalytic Frameworks: By incorporating catalytically active sites—such as open metal sites, Lewis/Brønsted acidic/basic groups, or even encapsulated metal nanoparticles—into the adamantane linker or the framework nodes, materials can be designed for specific chemical transformations. The defined pore environment can also impart size and shape selectivity to the catalytic process. researchgate.net
Sensing Applications: Functional groups that can interact with specific analytes (e.g., heavy metal ions, volatile organic compounds) can be integrated into the framework. Binding of the target analyte would then trigger a measurable signal, such as a change in fluorescence or conductivity.
Hierarchical Porosity: Creating materials with a combination of micropores (<2 nm) and mesopores (2-50 nm) is crucial for applications involving large molecules, such as drug delivery or enzyme immobilization. mdpi.com This can be achieved by using a mix of adamantane-based linkers of different lengths, employing templates during synthesis, or creating controlled defects within the crystalline structure. Such hierarchical systems would facilitate faster diffusion of reactants while still providing high surface area and selective sites from the micropores.
Scalable Synthesis and Manufacturing Considerations for Industrial Relevance
For any material to move from the laboratory to industrial application, its synthesis must be scalable, cost-effective, and environmentally sustainable. The synthesis of this compound and other poly-substituted adamantanes often involves multi-step procedures. nih.gov
Future research must address:
Process Optimization: Developing more efficient synthetic routes with higher yields and fewer purification steps is essential. This could involve exploring one-pot reactions or continuous flow chemistry processes. For instance, some methods aim to produce adamantane derivatives from readily available materials like 1-bromoadamantane (B121549) in fewer steps with mild reaction conditions. google.com
Cost Reduction of Starting Materials: Adamantane itself is relatively available, but its multi-step functionalization can be costly. Research into more direct functionalization methods, such as selective C-H activation, could significantly reduce the cost of producing these complex linkers. nih.gov
Green Chemistry Approaches: Minimizing the use of hazardous solvents and reagents and reducing energy consumption during synthesis are critical for industrial viability. This includes exploring mechanochemical or solvothermal synthetic methods that are often more environmentally friendly. rsc.org
Framework Fabrication: Beyond the linker synthesis, scalable methods for producing the final framework material (e.g., MOF) are needed. This includes developing techniques for large-batch synthesis and for processing the material into desired forms, such as pellets, coatings, or membranes for specific applications.
Bridging Fundamental Research to Advanced Technological Applications
The ultimate goal of developing new materials based on this compound is to address significant technological challenges. The unique properties of these frameworks make them promising candidates for a range of applications.
Potential technological applications include:
Gas Storage and Separation: The high porosity and tunable pore chemistry of adamantane-derived frameworks make them suitable for storing gases like hydrogen and methane (B114726). mdpi.com Furthermore, by functionalizing the pores, frameworks can be designed for the selective capture of CO₂ from flue gas or the separation of valuable hydrocarbon mixtures. mdpi.comaston.ac.uk
Catalysis: As mentioned, these materials can serve as highly efficient and reusable catalysts. Their well-defined active sites and shape selectivity could offer advantages over traditional homogeneous or heterogeneous catalysts in fine chemical synthesis and industrial processes. researchgate.netmdpi.com
Biomedical Applications: The biocompatibility of adamantane suggests potential uses in areas like drug delivery and biomedical imaging. researchgate.netnih.gov The porous framework could encapsulate therapeutic agents for controlled release, while the adamantane core itself can be used as a scaffold for multivalent systems that target specific biological entities. nih.govnih.gov
Advanced Materials: The rigid, diamondoid structure of adamantane is being explored for the creation of novel optical and electronic materials, as well as robust polymer composites. nih.govacs.org
Table 2: Summary of Future Research Directions and Potential Impacts
| Research Area | Key Objectives | Potential Technological Impact |
| Linker Library Expansion | Synthesize new adamantane linkers with varied functionality, length, and chirality. | Materials with tailored pore environments for highly selective separations and asymmetric catalysis. |
| Framework Stability | Employ high-valent metals, hydrophobic engineering, and post-synthetic modifications. | Robust materials capable of performing under harsh industrial process conditions (e.g., high temperature, moisture). |
| Multifunctionality | Integrate catalytic, sensing, and recognition sites; create hierarchical pore structures. | "Smart" materials for tandem catalysis, environmental monitoring, and advanced drug delivery systems. |
| Scalable Synthesis | Optimize reaction pathways, reduce costs, and implement green chemistry principles. | Economically viable production for large-scale applications in carbon capture and industrial catalysis. |
| Technological Translation | Develop materials for specific applications in gas separation, catalysis, and biomedicine. | Solutions for clean energy, sustainable chemical production, and advanced healthcare technologies. |
Q & A
Q. What is the structural significance of 1,3,5-Tris(4-carboxyphenyl)adamantane in designing metal-organic frameworks (MOFs)?
The adamantane core provides rigidity and three-fold symmetry, while the 4-carboxyphenyl groups act as polytopic linkers for coordinating metal nodes (e.g., lanthanides or transition metals). This combination enables the formation of highly porous, stable MOFs with tunable topology. For example, in Tb/Eu MOFs, the ligand facilitates energy transfer between lanthanide ions, as evidenced by luminescence spectra showing peaks at 360 nm (ligand emission) and 490–700 nm (Tb/Eu transitions) .
Q. How does the synthesis of this compound-based MOFs differ from other carboxylate-based frameworks?
Synthesis typically involves solvothermal reactions under controlled temperature and argon atmosphere to prevent oxidation. The rigid adamantane backbone requires longer reaction times (48–72 hours) compared to flexible linkers. Post-synthetic modifications, such as solvent exchange, are critical for activating pores due to the ligand’s hydrophobic nature .
Q. What analytical techniques are essential for characterizing this compound and its derivatives?
- X-ray crystallography : Resolves the adamantane core’s spatial arrangement and coordination geometry (e.g., twisted 3D assemblies in Ag-based complexes) .
- Luminescence spectroscopy : Identifies energy transfer pathways between the ligand and lanthanide ions (e.g., Tb³⁺ 5D4→7F6 transitions at 490 nm) .
- Mass spectrometry : Confirms molecular weight and purity, especially for derivatives like 1,3,5-tris(4-(benzimidazol-1-yl)phenyl)adamantane .
Advanced Research Questions
Q. How can energy transfer efficiency in this compound-based MOFs be optimized for sensor applications?
Energy transfer depends on ligand-to-metal distance and overlap between the ligand’s emission spectrum and the lanthanide’s excitation bands. Computational modeling (e.g., density functional theory) can predict optimal metal-ligand ratios. Experimentally, doping with Eu³⁺ enhances red emission due to its lower energy 5D0→7F2 transition (617 nm), while Tb³⁺ improves green emission (546 nm) .
Q. What strategies mitigate framework interpenetration in ultraporous MOFs using this ligand?
Interpenetration is minimized by:
- Steric hindrance : The adamantane core’s bulkiness limits secondary network formation.
- Solvent choice : Low-polarity solvents (e.g., dichloromethane) reduce π-π interactions between aromatic linkers.
- Isoreticular expansion : Lengthening the carboxylate arms increases pore size without compromising stability, as demonstrated in MOF-210 (48 Å pore diameter) .
Q. How do host-guest interactions in these MOFs influence catalytic performance?
The ligand’s large coordination vacancies allow guest molecules (e.g., CO₂ or H₂O) to bind to unsaturated metal sites. For example, in CO₂ capture, the ligand’s carboxylates act as Lewis basic sites, enhancing adsorption capacity (up to 2870 mg/g in MOF-210). Kinetic studies using in-situ IR spectroscopy reveal that guest-induced framework flexibility improves catalytic turnover in oxidation reactions .
Q. What are the challenges in achieving high crystallinity in post-synthetically modified derivatives?
Post-synthetic functionalization (e.g., introducing benzimidazole groups) often disrupts crystallinity due to steric clashes. To address this:
- Use mild conditions (room temperature, low-concentration reagents).
- Employ single-crystal-to-single-crystal transformations, as shown in Ag₃(2)₂(PF₆)₃ complexes .
Methodological Considerations
Q. How to resolve contradictions in luminescence data for Tb/Eu MOFs?
Discrepancies in emission intensity (e.g., lower 360 nm peaks in MOF-3) arise from competing energy transfer pathways. Use time-resolved spectroscopy to differentiate between ligand-centered and metal-centered emissions. Normalize data against a reference MOF with known quantum yield .
Q. What computational tools predict the stability of adamantane-based MOFs under varying pH conditions?
Molecular dynamics simulations with force fields parameterized for carboxylate-metal bonds (e.g., UFF) can model hydrolysis resistance. Experimental validation via PXRD after immersion in acidic/basic solutions confirms framework integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
